molecular formula C9H9ClN4 B13072729 2-[(3-Chlorophenyl)methyl]-2H-1,2,3-triazol-4-amine

2-[(3-Chlorophenyl)methyl]-2H-1,2,3-triazol-4-amine

Cat. No.: B13072729
M. Wt: 208.65 g/mol
InChI Key: JPQZPPNGMUTQLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Chlorophenyl)methyl]-2H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chlorophenyl group attached to the triazole ring, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Chlorophenyl)methyl]-2H-1,2,3-triazol-4-amine typically involves the reaction of 3-chlorobenzyl chloride with sodium azide to form the corresponding azide. This intermediate is then subjected to a cyclization reaction with an alkyne under copper-catalyzed conditions to yield the desired triazole derivative. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper sulfate and sodium ascorbate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.

    Substitution: The chlorophenyl group in the compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, sodium hydroxide, ethanol.

Major Products Formed:

  • Oxidized triazole derivatives
  • Reduced triazole derivatives
  • Substituted triazole derivatives with various functional groups

Scientific Research Applications

2-[(3-Chlorophenyl)methyl]-2H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its triazole moiety.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and certain types of cancer.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(3-Chlorophenyl)methyl]-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The compound’s ability to form stable complexes with metal ions also contributes to its catalytic properties in industrial applications.

Comparison with Similar Compounds

  • 2-[(4-Chlorophenyl)methyl]-2H-1,2,3-triazol-4-amine
  • 2-[(3-Bromophenyl)methyl]-2H-1,2,3-triazol-4-amine
  • 2-[(3-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine

Comparison: Compared to its analogs, 2-[(3-Chlorophenyl)methyl]-2H-1,2,3-triazol-4-amine exhibits unique properties due to the presence of the chlorine atom, which can influence its reactivity and binding affinity. The chlorophenyl group enhances the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with target molecules.

Properties

Molecular Formula

C9H9ClN4

Molecular Weight

208.65 g/mol

IUPAC Name

2-[(3-chlorophenyl)methyl]triazol-4-amine

InChI

InChI=1S/C9H9ClN4/c10-8-3-1-2-7(4-8)6-14-12-5-9(11)13-14/h1-5H,6H2,(H2,11,13)

InChI Key

JPQZPPNGMUTQLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2N=CC(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.